REACTION_CXSMILES
|
ClCCOC1C=C(C=C(OC)C=1OC)C(O)=O.[C:18]([O:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH2:36][CH2:37][Cl:38])[CH:26]=1)([CH3:21])([CH3:20])[CH3:19].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>C(O)(C)(C)C>[C:18]([O:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[C:27]([O:35][CH2:36][CH2:37][Cl:38])[CH:26]=1)([CH3:19])([CH3:21])[CH3:20] |f:0.1|
|
Name
|
[3-(2-Chloro-ethoxy)-4,5-dimethoxy-phenyl]-carbamic acid tert-butyl ester 3-(2-Chloro-ethoxy)-4,5-dimethoxy-benzoic acid
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C=C(C(=O)O)C=C(C1OC)OC.C(C)(C)(C)OC(NC1=CC(=C(C(=C1)OC)OC)OCCCl)=O
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
TEA
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The t-butanol was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography (5% methanol/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)OC)OC)OCCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: CALCULATEDPERCENTYIELD | 14.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |